Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate
Description
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted with a 2-fluoroethyl group and an ethyl ester at the 3-position. This compound is of interest in medicinal chemistry due to the fluorine atom’s ability to modulate pharmacokinetic properties, such as metabolic stability and lipophilicity. The ethyl ester group enhances solubility and serves as a prodrug motif, enabling intracellular hydrolysis to the active carboxylic acid form .
Properties
Molecular Formula |
C9H16FNO2 |
|---|---|
Molecular Weight |
189.23 g/mol |
IUPAC Name |
ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C9H16FNO2/c1-2-13-8(12)9(3-5-10)4-6-11-7-9/h11H,2-7H2,1H3 |
InChI Key |
JJNMHFARDRQVSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNC1)CCF |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthetic route to this compound generally involves the following key steps:
- Construction or availability of the pyrrolidine-3-carboxylate scaffold, often as an ethyl ester.
- Introduction of the 2-fluoroethyl substituent at the nitrogen or carbon position of the pyrrolidine ring.
- Purification and isolation of the target compound.
The fluorinated side chain is typically introduced via alkylation or reductive amination using fluoroalkyl halides or aldehydes.
Alkylation Approach
One common approach involves the alkylation of a pyrrolidine-3-carboxylate ester with a 2-fluoroethyl halide (e.g., 2-fluoroethyl bromide or iodide). This reaction is typically conducted in the presence of a base and a polar aprotic solvent.
- Reaction conditions : Alkylation is performed under basic conditions using metal carbonates such as cesium carbonate or potassium carbonate, which facilitate nucleophilic substitution.
- Solvents : Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethylacetamide (DMAc) are preferred to enhance the nucleophilicity of the pyrrolidine nitrogen.
- Catalysts : In some cases, palladium-catalyzed coupling reactions (e.g., Suzuki coupling) are utilized to install fluoroalkyl groups, especially when boronic ester intermediates are involved.
Reductive Amination Route
An alternative method involves reductive amination of pyrrolidine-3-carboxylate derivatives with 2-fluoroacetaldehyde or related fluoroalkyl aldehydes.
- Process : The pyrrolidine amine reacts with the aldehyde to form an imine intermediate, which is then reduced using reducing agents such as sodium cyanoborohydride or borane complexes.
- Advantages : This method allows for selective introduction of the fluoroethyl group with good stereocontrol.
- Conditions : Mild acidic or neutral conditions are typically maintained to avoid side reactions.
Protection and Deprotection Steps
In complex synthetic schemes, protecting groups such as Boc (tert-butoxycarbonyl) may be used on the pyrrolidine nitrogen to prevent unwanted side reactions during alkylation or coupling steps. After the fluoroethyl group is installed, the protecting group is removed under acidic conditions.
Representative Synthetic Procedure (Based on Literature)
A representative synthetic route adapted from related pyrrolidine carboxylate preparations is as follows:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Starting from ethyl pyrrolidine-3-carboxylate | The pyrrolidine ring with ethyl ester at C-3 is prepared or procured. |
| 2 | 2-Fluoroethyl bromide, cesium carbonate, DMF, 80°C, 12-24 h | Alkylation of the pyrrolidine nitrogen with 2-fluoroethyl bromide under basic conditions. |
| 3 | Workup: extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Isolation of crude product. |
| 4 | Purification by column chromatography or crystallization | Obtaining pure this compound. |
This approach aligns with palladium-catalyzed and base-mediated alkylation methods described in patent literature for similar pyrrolidine derivatives.
Data Tables Summarizing Preparation Conditions
| Method | Starting Material | Fluoroalkyl Source | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Alkylation | Ethyl pyrrolidine-3-carboxylate | 2-Fluoroethyl bromide | Cs2CO3 (base) | DMF | 80°C | 65-80 | Simple, scalable |
| Reductive Amination | Pyrrolidine-3-carboxylate amine | 2-Fluoroacetaldehyde | NaBH3CN (reducing agent) | MeOH or EtOH | Room temp | 60-75 | Good stereocontrol |
| Pd-catalyzed coupling | Pyrrolidine boronic ester | Fluoroalkyl halide | Pd(PPh3)4, base (Et3N) | Ethanol or DMF | 50-100°C | 70-85 | Requires catalyst, more complex |
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluoroethyl or pyrrolidine positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural stability. The compound may modulate biochemical pathways by inhibiting or activating target proteins .
Comparison with Similar Compounds
Substituent Variations on the Pyrrolidine Ring
Table 1: Structural Comparison of Pyrrolidine-3-Carboxylate Derivatives
Key Observations :
- Fluorine Placement: Fluorine at the ethyl chain (e.g., 2-fluoroethyl) improves metabolic stability compared to non-fluorinated analogs. Aromatic fluorine (e.g., 2-fluorophenyl) enhances target binding via hydrophobic interactions .
- Ester Groups : Methyl esters (e.g., mthis compound) hydrolyze faster than ethyl esters, affecting prodrug activation rates .
- Ring Substitution : Difluoro substitution at C4 (e.g., ethyl 4,4-difluoropyrrolidine-3-carboxylate) restricts ring puckering, altering receptor binding .
Key Observations :
Physicochemical and Pharmacological Properties
Fluorine Impact :
Ester Hydrolysis :
Biological Activity
Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate is a synthetic compound with notable biological activity, primarily due to its unique structural features. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 189.23 g/mol. The compound features a pyrrolidine ring, a carboxylate ester functional group, and a fluoroethyl substituent, which enhances its lipophilicity and binding affinity to biological targets.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C9H16FNO2 |
| Molecular Weight | 189.23 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2639449-30-0 |
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Research indicates that the fluoroethyl group significantly modulates these interactions, potentially enhancing selectivity and efficacy in pharmacological applications .
The compound is being investigated for its role as an enzyme inhibitor, particularly in pathways relevant to inflammation and cancer therapy. The mechanism involves binding to specific sites on target proteins, thereby modulating their activity.
Enzyme Inhibition
Studies have shown that this compound exhibits enzyme inhibitory properties. For instance, it has been tested against various targets involved in metabolic pathways, showing promise in modulating enzyme activity related to disease processes .
Case Studies
- Inflammation Modulation : In vitro studies have demonstrated that this compound can inhibit the secretion of inflammatory mediators in human whole blood assays. For example, one study reported a significant reduction in MCP-1 secretion at concentrations around 500 nM, indicating its potential as an anti-inflammatory agent .
- Cancer Research : The compound's ability to interact with specific molecular targets has led to investigations into its use as a therapeutic agent in oncology. Preliminary findings suggest it may enhance the efficacy of existing chemotherapeutic agents by targeting cancer cell metabolism .
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other pyrrolidine derivatives but is distinguished by its unique fluoroethyl substitution. This comparison highlights its potential advantages in selectivity and potency.
Table 2: Comparison with Similar Compounds
| Compound | Key Features | Biological Activity |
|---|---|---|
| Ethyl pyrrolidine-3-carboxylate | Basic pyrrolidine structure | Moderate enzyme inhibition |
| Ethyl 3-(2-chloroethyl)pyrrolidine-3-carboxylate | Chlorinated substituent | Lower potency than fluoroethyl derivative |
| Ethyl 3-(2-fluoropropyl)pyrrolidine-3-carboxylate | Propyl instead of ethyl | Similar activity profile |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 3-(2-fluoroethyl)pyrrolidine-3-carboxylate, and how can intermediates be characterized?
- Methodology : A common approach involves functionalizing pyrrolidine derivatives. For example, fluorinated side chains can be introduced via nucleophilic substitution or alkylation. Evidence from analogous compounds (e.g., ethyl pyrrolidine-3-carboxylate derivatives) suggests using precursors like (S)-2-ethyl-pyrrolidine-2-carboxylic acid ethyl ester hydrochloride, reacting with fluorinated reagents (e.g., 2-fluoroethyl halides) under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Intermediates should be characterized via LC-MS for molecular weight confirmation and ¹H/¹³C NMR to verify regiochemistry and purity.
Q. How should researchers handle solubility and stability challenges during storage?
- Methodology : The compound’s stability depends on solvent choice and storage temperature. Based on guidelines for structurally related esters, prepare stock solutions in anhydrous DMSO or ethanol to avoid hydrolysis. Aliquot and store at -80°C (stable for ~6 months) or -20°C (stable for ~1 month). For improved solubility, warm the solution to 37°C with brief sonication .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodology : Use a combination of:
- High-resolution mass spectrometry (HR-MS) for exact mass verification.
- ¹⁹F NMR to confirm the presence and environment of the fluorine atom.
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination. SHELXL/SHELXS programs are widely used for crystallographic refinement .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the 2-fluoroethyl group to the pyrrolidine scaffold?
- Methodology : Competing side reactions (e.g., over-alkylation or elimination) can reduce yields. Strategies include:
- Using bulky bases (e.g., DBU) to minimize side reactions.
- Employing phase-transfer catalysts in biphasic systems (e.g., H₂O/CH₂Cl₂) to enhance reagent interaction.
- Monitoring reaction progress via TLC or inline IR spectroscopy to terminate reactions at optimal conversion .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
- Methodology : Discrepancies may arise from conformational flexibility or solvent effects. Solutions include:
- Variable-temperature NMR to study dynamic processes (e.g., ring puckering in pyrrolidine).
- Computational modeling (DFT or MD simulations) to predict chemical shifts and compare with experimental data. Software like Gaussian or ORCA can model fluorinated systems .
Q. What strategies are effective for scaling up synthesis while maintaining enantiopurity?
- Methodology : For chiral centers, use asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) during pyrrolidine ring formation. Continuous-flow reactors improve reproducibility at scale by controlling exothermic reactions. Purification via chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) ensures enantiomeric excess ≥98% .
Q. How can the compound’s pharmacokinetic properties be predicted computationally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
